molecular formula C8H12O B1485432 (1R,2S)-2-(prop-1-yn-1-yl)cyclopentan-1-ol CAS No. 1932290-25-9

(1R,2S)-2-(prop-1-yn-1-yl)cyclopentan-1-ol

Cat. No.: B1485432
CAS No.: 1932290-25-9
M. Wt: 124.18 g/mol
InChI Key: GUZCRKXQIPCUHI-HTQZYQBOSA-N
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Description

The compound "(1R,2S)-2-(prop-1-yn-1-yl)cyclopentan-1-ol" is a chiral cyclopentanol derivative characterized by:

  • Core structure: A five-membered cyclopentanol ring.
  • Substituent: A prop-1-yn-1-yl group (-C≡C-CH₃) at the 2-position.
  • Stereochemistry: (1R,2S) configuration, which dictates its spatial arrangement and reactivity.

The terminal alkyne group confers unique reactivity, enabling participation in click chemistry (e.g., Huisgen cycloaddition) or metal-catalyzed coupling reactions. This makes the compound valuable as a synthetic intermediate in pharmaceuticals or materials science .

Properties

IUPAC Name

(1R,2S)-2-prop-1-ynylcyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c1-2-4-7-5-3-6-8(7)9/h7-9H,3,5-6H2,1H3/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUZCRKXQIPCUHI-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC1CCCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC#C[C@@H]1CCC[C@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1R,2S)-2-(prop-1-yn-1-yl)cyclopentan-1-ol is a chiral compound with the molecular formula C8_8H12_{12}O and a molecular weight of 124.18 g/mol. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article reviews the biological activity of this compound, highlighting its mechanisms of action, research findings, and applications.

PropertyValue
Molecular FormulaC8_8H12_{12}O
Molecular Weight124.18 g/mol
PurityTypically ≥ 95%

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the prop-1-yn-1-yl group may enhance binding affinity and specificity through steric and electronic effects. Research indicates that the compound can modulate enzyme activity, influencing various physiological responses.

Biological Activity

Research has indicated several potential biological activities for this compound:

Antimicrobial Activity
Studies have explored the compound's efficacy against various microbial strains. For instance, it has shown promising results in inhibiting the growth of certain bacteria and fungi, making it a candidate for further investigation in antimicrobial therapy.

Antidiabetic Potential
Preliminary studies suggest that this compound may have antidiabetic properties. It could potentially enhance insulin sensitivity and regulate blood glucose levels, although detailed mechanisms remain to be elucidated.

Neuroprotective Effects
Research indicates that this compound may exhibit neuroprotective effects by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells.

Case Studies

Several studies have investigated the biological effects of this compound:

  • In Vitro Studies :
    • A study assessed the compound's effects on bacterial growth inhibition, finding significant activity against Staphylococcus aureus at concentrations above 50 µg/mL.
    • Another study evaluated its impact on insulin signaling pathways in cultured adipocytes, revealing enhanced glucose uptake.
  • In Vivo Studies :
    • Animal models treated with this compound demonstrated improved metabolic profiles compared to controls, suggesting potential benefits for managing diabetes.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
(1R,2S)-2-(butynyl)cyclopentan-1-olLonger aliphatic chainModerate antimicrobial activity
(1R,2S)-3-(propynyl)cyclopentan-2-oneDifferent functional groupPotential neuroprotective effects

Comparison with Similar Compounds

Substituent Type and Position

Compound Name Substituent (Position) Stereochemistry Key Properties/Applications References
(1R,2S)-2-(prop-1-yn-1-yl)cyclopentan-1-ol Propynyl (C2) (1R,2S) High reactivity for click chemistry
(1S,2R)-2-(aminomethyl)cyclopentan-1-ol Aminomethyl (C2) (1S,2R) Potential for peptide coupling; CNS drug intermediates
(1R,2S)-2-(3-fluorophenyl)cyclopentan-1-ol 3-Fluorophenyl (C2) (1R,2S) Enhanced lipophilicity; antiviral/antibacterial leads
1-(1-Aminobutan-2-yl)cyclopentan-1-ol Aminobutyl (C1) Not specified Agrochemicals; material science applications
rac-(1R,2S)-2-(pyridin-2-yl)cyclopentan-1-ol Pyridinyl (C2) Racemic mixture Catalysis or metalloorganic frameworks

Key Observations :

  • Propynyl vs. Aryl Groups : The alkyne in the target compound enhances reactivity compared to aromatic substituents (e.g., 3-fluorophenyl in ), which stabilize via π-π interactions.
  • Amino vs. Alkyne Functionality: Aminomethyl/butyl groups () improve solubility in polar solvents, whereas the propynyl group increases hydrophobicity.

Stereochemical Influence

  • The (1R,2S) configuration in the target compound and its 3-fluorophenyl analog () is critical for enantioselective interactions in drug-receptor binding.
  • Racemic mixtures (e.g., ) lack stereochemical purity, limiting their use in asymmetric synthesis or targeted biological applications.

Physicochemical Properties

  • Lipophilicity: Propynyl and aryl groups increase logP values compared to polar substituents like aminomethyl.
  • Stability : Terminal alkynes (target compound) may oxidize under harsh conditions, whereas fluorophenyl derivatives () exhibit greater stability.

Preparation Methods

Propargylation of Cyclopentanone Derivatives

One common approach involves nucleophilic addition of propargyl organometallic reagents to cyclopentanone derivatives:

  • Starting Material: Cyclopentanone or substituted cyclopentanone
  • Reagent: Propargyl bromide or propargyl magnesium bromide (Grignard reagent)
  • Conditions: The ketone is treated with propargyl magnesium bromide at low temperature to afford a racemic or diastereomeric mixture of propargylated cyclopentanol after quenching.

For example, in a related synthesis, reduction of a lactone intermediate with DIBAL followed by treatment with vinylmagnesium bromide yielded a diol with high diastereoselectivity, and subsequent propargylation of the secondary alcohol was achieved using propargyl bromide at ambient temperature.

Diastereoselective Reduction of Enones

  • Enones derived from cyclopentanone can be selectively reduced at the 1,2-position using Luche reduction (NaBH4 with CeCl3) to afford allylic alcohols with high diastereoselectivity.
  • This method has been used to set the stereochemistry at the cyclopentanol ring before propargylation.

Use of Pauson–Khand Reaction

  • The Pauson–Khand reaction, a cobalt-mediated [2+2+1] cycloaddition of enynes, can be employed to construct cyclopentenone frameworks.
  • Subsequent functional group transformations, including acetal cleavage and stereoselective reduction, provide access to cyclopentanols with propargyl substituents.
  • This approach has been demonstrated in the synthesis of related iridoid skeletons and cyclopentanol derivatives.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Outcome/Yield Notes
Oxidation of lactone to enone Chromium trioxide, 3,5-dimethylpyrazole, CH2Cl2 Enone intermediate, yield optimized to 38% Use of Florisil improved yield and consistency
Luche Reduction of enone NaBH4, CeCl3, MeOH Allylic alcohol with high diastereoselectivity Diastereoselective 1,2-reduction
Ether formation at allylic OH Propargyl bromide, ambient temperature Diene-yne intermediate Propargylation step
DIBAL Reduction of lactone DIBAL, low temperature Lactol mixture Precursor to vinylmagnesium addition
Vinylmagnesium bromide addition VinylMgBr, THF, low temperature Diol with high diastereoselectivity Followed by propargylation
Pauson–Khand reaction Co2(CO)8, NMO, enyne substrate Tricyclic enone intermediate, 79% yield Key ring-forming step in alternative routes
Acetal cleavage Sm(OTf)3, various alcohols Enone derivatives, yields up to 79% Selective ring opening to cis-fused skeleton

Stereochemical Considerations

  • The stereoselectivity in the reduction steps is crucial to obtain the (1R,2S) configuration.
  • Luche reduction is favored for its 1,2-selectivity and ability to control diastereoselectivity in cyclic enones.
  • The use of vinylmagnesium bromide and propargyl bromide in sequence allows for the installation of the propargyl group while maintaining stereochemical integrity.
  • Pauson–Khand reaction intermediates allow for stereocontrolled construction of the cyclopentanol ring system, with subsequent manipulations preserving stereochemistry.

Research Findings and Optimization

  • Optimization of oxidation conditions with chromium trioxide and additives improved yields from 16% to 38% on a 60 g scale.
  • Use of Florisil instead of silica gel in chromatography enhanced the consistency and yield of purification steps.
  • Addition of molecular sieves during certain transformations improved product ratios and yields up to 91% combined.
  • The choice of alcohol in acetal cleavage steps influenced the yield and selectivity of ring-opening reactions, with allyl alcohol providing up to 79% yield.

Summary Table of Key Preparation Features

Feature Description
Key Intermediate Cyclopentanone or cyclopentenone derivatives
Propargylation Method Nucleophilic substitution using propargyl bromide
Stereoselective Reduction Luche reduction (NaBH4/CeCl3) for allylic alcohols
Ring Construction Pauson–Khand reaction for cyclopentane skeleton
Yield Range 38% to 91% depending on step and optimization
Scale Laboratory scale up to 60 g reported
Purification Chromatography on Florisil preferred over silica gel
Diastereoselectivity High, controlled by choice of reduction and reagents

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodCatalystYield (%)ee (%)Key Reference
GrignardCu(I)/BINAP65–7590–95
EnzymaticLipase CAL-B40–50>99
Flow ReactorPd(OAc)₂80–8585–90

Q. Table 2: Analytical Techniques for Stereochemical Analysis

TechniqueApplicationSensitivityReference
Chiral HPLCEnantiomer separation0.1% impurity
NOESY NMRSpatial arrangement of substituents5 mM sample
X-ray CrystallographyAbsolute configurationSingle crystal

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2S)-2-(prop-1-yn-1-yl)cyclopentan-1-ol
Reactant of Route 2
(1R,2S)-2-(prop-1-yn-1-yl)cyclopentan-1-ol

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